Pyridinol carbamate is a pyrimidine derivative investigated for its potential effects on cholesterol metabolism and atherosclerosis. [, ] While structurally similar to another pyrimidine derivative, pyridinol carbamate distinguishes itself through its unique effects on cholesterol esterification in macrophages. [] Research indicates its potential role in influencing vascular health, particularly concerning atherosclerosis. [, ]
Mechanism of Action
Cholesterol Metabolism: Studies suggest pyridinol carbamate may exert a hypocholesterolemic effect, potentially by influencing cholesterol metabolism in the intestines rather than the liver. [] In vitro research on murine macrophage J774 cells indicates that pyridinol carbamate reduces cholesterol esterification, likely by inhibiting the enzyme acyl-CoA: cholesterol acyltransferase. []
Anti-inflammatory Action: Pyridinol carbamate has demonstrated anti-inflammatory properties. [] Research suggests it may act as an anti-kinin agent, potentially contributing to its anti-inflammatory effects. []
Immune Response: Research suggests a potential role for pyridinol carbamate in modulating immune responses, as evidenced by its effects on circulating immune complexes and cellular immune response in experimental atherosclerosis models. []
Experimental Atherosclerosis:
Cholesterol Reduction: Studies in rabbits demonstrated that pyridinol carbamate, when administered alongside a high-cholesterol diet, resulted in lower plasma cholesterol levels compared to rabbits fed only the high-cholesterol diet. [] This reduction in cholesterol levels correlated with a decreased aortic atherosclerotic damage index (ADI), suggesting a protective effect against atherosclerotic lesions. []
Lesion Development: Research in rat models of atherosclerosis induced by Beta-aminopropionitrile (BAPN) and a high-lipid diet showed that while pyridinol carbamate did not significantly alter serum or aortic cholesterol levels, it did reduce the severity of aortic lesions and delayed the onset of atheromatous plaques. [] This suggests potential benefits beyond its cholesterol-lowering effects.
Immune Modulation: Research in cholesterol-fed rabbits demonstrated that pyridinol carbamate, when administered in conjunction with clofibrate, led to a decrease in circulating immune complexes and a reduction in migration inhibition, suggesting potential for modulating immune responses involved in atherogenesis. []
Experimental Models of Inflammation:
Adjuvant Arthritis: Studies in rats with adjuvant arthritis showed that pyridinol carbamate effectively reduced serum levels of inflammatory markers such as orosomucoid, haptoglobin, and seromucoid. [] This reduction correlated with improvements in arthritis scores, indicating its potential as an anti-inflammatory agent. []
Nephrotoxic Serum Nephritis: In rat models of nephrotoxic serum nephritis, pyridinol carbamate administration was associated with lower seromucoid levels, which correlated with reduced proteinuria in the autologous phase of the disease. [] This suggests potential benefits in mitigating renal inflammation and damage. []
Masugi Nephritis: Research using a rat model of Masugi nephritis demonstrated that pyridinol carbamate partially protected against glomerular injury, as evidenced by lower proteinuria, reduced blood levels of seromucoid and blood urea nitrogen (BUN), and less severe histological damage to glomeruli. []
Vascular Function:
Cerebral Blood Flow: Studies in anesthetized dogs showed that pyridinol carbamate increased cerebral blood flow, although to a lesser extent than nicardipine and papaverine. [] This suggests a potential role in improving cerebral circulation. []
Peripheral Arterial Disease: Research in patients with peripheral atherosclerosis indicated that pyridinol carbamate improved walking distance in those with intermittent claudication, suggesting a potential benefit in enhancing peripheral circulation. [, ]
Connective Tissue:
Lathyrism: Research in rat models of lathyrism, a condition characterized by connective tissue abnormalities, showed that pyridinol carbamate administration prevented the development of lesions in the skin and aortic connective tissues induced by Beta-aminopropionitrile (BAPN). [, , ] When administered after the cessation of BAPN treatment, pyridinol carbamate halted lesion progression and promoted their regression, highlighting its potential in protecting and even restoring connective tissue integrity. [, ]
Pain Models:
Formalin-Induced Pain: Studies using a formalin-induced pain model in guinea pigs found that pyridinol carbamate specifically inhibited the second phase of the pain response, which is associated with inflammation. [] This suggests a potential analgesic effect linked to its anti-inflammatory properties. []
Applications
Microcirculation: Clinical observations using the thermal test of reactive hyperemia (TTHR) in patients treated with pyridinol carbamate showed improvements in cutaneous microcirculation, indicating potential benefits in conditions involving compromised microvascular function. []
Psychophysiological Effects: Research in patients with coronary disease indicated that pyridinol carbamate treatment may have psychostimulating effects, improving information processing and autonomic nervous system regulation. []
Related Compounds
Xymedon
Compound Description: Xymedon, similar to pyridinol carbamate, is a pyrimidine derivative. Research suggests it has hypocholesterolemic and anti-atherosclerotic effects. Studies indicate that xymedon reduces cholesterol esterification in macrophages, possibly by inhibiting acyl-CoA: cholesterol acyltransferase activity [, ]. Additionally, it has been observed to lower plasma cholesterol levels, contributing to its anti-atherosclerotic effects [, ].
Relevance: Xymedon is structurally related to pyridinol carbamate, both being pyrimidine derivatives. Although both compounds exhibit anti-atherosclerotic properties, their mechanisms of action differ. Xymedon's hypocholesterolemic effect is thought to occur through changes in intestinal cholesterol metabolism, whereas pyridinol carbamate's effect on cholesterol is not fully understood [, ].
Clofibrate
Compound Description: Clofibrate is a hypolipidemic agent that lowers serum cholesterol and triglyceride levels. It is a ligand for peroxisome proliferator-activated receptor alpha (PPARα), which regulates lipid metabolism. Studies demonstrate that clofibrate, when administered to cholesterol-fed rabbits, did not affect circulating immune complexes but did normalize cellular immune responses, suggesting a potential role in modulating immune responses during atherosclerosis development [].
Relevance: Although both clofibrate and pyridinol carbamate exhibit anti-atherosclerotic properties, they achieve this through different mechanisms. Clofibrate primarily acts by lowering lipid levels [, , ], while pyridinol carbamate's mechanism is not fully elucidated but might involve improving microcirculation and potentially modulating immune responses [, , ].
Nicotinic Acid
Compound Description: Nicotinic acid, a form of vitamin B3, is known for its hypolipidemic effects, particularly in reducing triglyceride levels. It is also recognized for its ability to increase high-density lipoprotein (HDL) cholesterol levels. In studies investigating cerebral blood flow, nicotinic acid demonstrated a limited capacity to increase cerebral blood flow compared to pyridinol carbamate [].
Pentoxifylline
Compound Description: Pentoxifylline is a hemorheologic agent that improves blood flow by decreasing its viscosity. It primarily achieves this by inhibiting platelet aggregation and increasing erythrocyte flexibility. Research indicates that pentoxifylline, unlike pyridinol carbamate, does not influence blood lipid levels but effectively reduces blood viscosity and platelet aggregation in individuals with peripheral atherosclerosis [, ].
Relevance: Pentoxifylline and pyridinol carbamate are both used in treating peripheral atherosclerosis, but they target different aspects of the disease. Pentoxifylline primarily improves blood rheology, while pyridinol carbamate, in addition to potential effects on microcirculation, might also influence lipid metabolism, suggesting a broader mechanism of action [, ].
Cetedil
Compound Description: Cetedil is a vasodilator that primarily acts on the microcirculation. It has been investigated for its potential in treating peripheral vascular diseases. Unlike pyridinol carbamate, cetedil does not affect blood viscosity but exhibits some effects on erythrocyte aggregation and platelet aggregation, suggesting a potential role in improving blood flow at the microcirculatory level [].
Estrogen (Premarin)
Compound Description: Estrogen, particularly in the form of conjugated equine estrogens (Premarin), was historically used in hormone replacement therapy for menopausal women. It was thought to have cardioprotective effects, potentially due to its influence on lipid metabolism. Studies suggest that both estrogen and pyridinol carbamate may influence enzyme activity related to glucose metabolism in the arterial wall, hinting at potential mechanisms for their anti-atherosclerotic effects [].
Relevance: Both estrogen and pyridinol carbamate have been investigated for their potential anti-atherosclerotic effects, and research indicates that they might share some similarities in their mechanisms of action. Both compounds seem to influence enzyme activity related to glucose metabolism in the arterial wall, suggesting a possible common pathway in their beneficial effects against atherosclerosis [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
cis-4-Hydroxycyclohexylacetic acid, also known as 4-hydroxy-cyclohexylessigsaeure, belongs to the class of organic compounds known as cyclohexanols. Cyclohexanols are compounds containing an alcohol group attached to a cyclohexane ring. cis-4-Hydroxycyclohexylacetic acid is soluble (in water) and a weakly acidic compound (based on its pKa). cis-4-Hydroxycyclohexylacetic acid has been detected in multiple biofluids, such as feces and urine. Within the cell, cis-4-hydroxycyclohexylacetic acid is primarily located in the cytoplasm. cis-4-Hydroxycyclohexylacetic acid has been linked to the inborn metabolic disorders including hawkinsinuria. Cis-4-Hydroxycyclohexylacetic acid is a cycloalkane.